molecular formula C5H2Cl2N4 B6592482 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2089315-59-1

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B6592482
CAS RN: 2089315-59-1
M. Wt: 189.00 g/mol
InChI Key: NEEIVRJYYLSTDW-UHFFFAOYSA-N
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Description

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C5H2Cl2N4 . It has an average mass of 189.002 Da and a monoisotopic mass of 187.965652 Da .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, one study reported the synthesis of a compound from 5-amino-1H-pyrazole-4-carboxamide and urea through two steps including cyclization and chlorination . The total yield of the two steps was 49.5% .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine consists of a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine are not detailed in the search results, pyrazolo[3,4-d]pyrimidines are known to be involved in various chemical reactions. For instance, they can undergo reactions to form new compounds with potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine include its molecular formula (C5H2Cl2N4), average mass (189.002 Da), and monoisotopic mass (187.965652 Da) .

Scientific Research Applications

Future Directions

Pyrazolo[3,4-d]pyrimidine derivatives, including 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, are being investigated for their potential as therapeutic agents, particularly in the field of cancer treatment . Future research will likely focus on optimizing these compounds to improve their selectivity, pharmacokinetic profiles, and in vivo efficacy .

properties

IUPAC Name

3,6-dichloro-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEIVRJYYLSTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC2=NNC(=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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